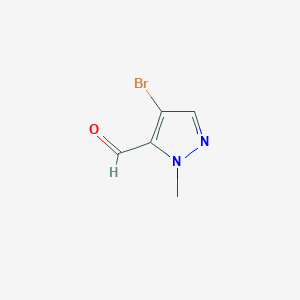

4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-methylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-8-5(3-9)4(6)2-7-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAHYXQWHWDEDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383279 | |

| Record name | 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473528-88-0 | |

| Record name | 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Elucidation of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde is a key heterocyclic building block in medicinal chemistry and agrochemical research.[1] Its strategic substitution pattern, featuring a reactive aldehyde, a synthetically versatile bromine atom, and a methylated nitrogen, makes it an invaluable intermediate for the construction of complex molecular architectures, particularly in the development of kinase inhibitors and other biologically active compounds.[1] The aldehyde group facilitates a variety of transformations, including conversion to alcohols, acids, or imines, enabling diverse derivatization pathways.[1]

Given its pivotal role in synthesis, unambiguous confirmation of its structure is paramount. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, grounded in the principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). We will not only present the expected data but also delve into the causal reasoning behind the spectroscopic observations, offering a robust framework for the characterization of this and related pyrazole derivatives.

Molecular Structure and Spectroscopic Overview

The core of our investigation is the molecule with the following structure:

Caption: Molecular structure of this compound.

Our analytical workflow for confirming this structure is as follows:

Caption: Workflow for the structural elucidation of this compound.

I. Mass Spectrometry: Confirming the Molecular Formula

Expertise & Experience: Mass spectrometry is the first-line technique to confirm the molecular weight and elemental composition of a synthesized compound. For halogenated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a highly characteristic signature.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Analysis: Examine the mass-to-charge ratio (m/z) for the molecular ion peak and its isotopic distribution.

Expected Data & Interpretation: The molecular formula is C₅H₅BrN₂O. The expected exact mass can be calculated and compared with the experimental value.

| Parameter | Expected Value |

| Molecular Formula | C₅H₅BrN₂O |

| Molecular Weight | ~189.01 g/mol [1] |

| Exact Mass [M(⁷⁹Br)+H]⁺ | 188.9658 m/z |

| Exact Mass [M(⁸¹Br)+H]⁺ | 190.9638 m/z |

The key diagnostic feature is the presence of two peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the [M+H]⁺ ions containing the ⁷⁹Br and ⁸¹Br isotopes, respectively. High-resolution data confirming the measured mass to within a few parts per million (ppm) of the calculated value provides strong evidence for the elemental composition. Indeed, published data for this compound shows calculated values for [C₅H₆⁷⁹BrN₂O]⁺ at 188.9658 and found at 188.9653, and for [C₅H₆⁸¹BrN₂O]⁺ calculated at 190.9638 and found at 190.9634.[2]

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For our target, the most prominent features will be the carbonyl (C=O) stretch of the aldehyde and vibrations associated with the pyrazole ring.

Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Scan the mid-infrared range (typically 4000-400 cm⁻¹).

-

Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2850 and ~2750 | C-H Stretch | Aldehyde (CHO) |

| ~1670-1690 | C=O Stretch | Aromatic Aldehyde |

| ~1500-1600 | C=C and C=N Stretch | Pyrazole Ring |

| ~1400-1450 | C-H Bend | Methyl Group (CH₃) |

| ~1100-1200 | C-N Stretch | Pyrazole Ring[3] |

The presence of a strong absorption band around 1670-1690 cm⁻¹ is definitive for the aldehyde carbonyl group. The exact position is influenced by conjugation with the pyrazole ring. The pair of weak bands around 2850 and 2750 cm⁻¹ (Fermi doublet) are also characteristic of the C-H stretch of an aldehyde and provide corroborating evidence. The various stretches within the pyrazole ring confirm the presence of the heterocyclic core.[4][5]

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information, revealing the chemical environment of each proton and carbon atom and their connectivity. For pyrazole derivatives, NMR is one of the most frequently used techniques for identification.[6]

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire standard 1D spectra (¹H, ¹³C) and 2D correlation spectra (HSQC, HMBC).[7][8]

-

Analysis: Assign chemical shifts, multiplicities, and integration values. Analyze correlation peaks in 2D spectra to establish connectivity.

A. ¹H NMR Spectroscopy

Expected Data & Interpretation: ¹H NMR will show three distinct signals corresponding to the three different proton environments in the molecule.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.9-10.1 | Singlet | 1H | Aldehyde-H | Aldehyde protons are highly deshielded due to the electronegativity of the oxygen and magnetic anisotropy of the C=O bond. |

| ~7.8-8.0 | Singlet | 1H | Pyrazole-H3 | The single proton on the pyrazole ring is in an electron-deficient environment, leading to a downfield shift. |

| ~4.0-4.2 | Singlet | 3H | N-Methyl-H | Protons of the methyl group attached to the nitrogen atom of the pyrazole ring. |

The absence of any coupling (all signals are singlets) is a key feature, confirming the substitution pattern where no protons are on adjacent carbons.

B. ¹³C NMR Spectroscopy

Expected Data & Interpretation: The proton-decoupled ¹³C NMR spectrum will display five signals, one for each unique carbon atom.

| Predicted δ (ppm) | Assignment | Rationale |

| ~185-190 | C=O | The aldehyde carbonyl carbon is significantly deshielded and appears far downfield. |

| ~145 | C5 | The carbon atom (C5) attached to the aldehyde group and the ring nitrogen is expected to be downfield. |

| ~135 | C3 | The pyrazole ring carbon (C3) is also in the aromatic region. |

| ~110 | C4-Br | The carbon atom (C4) bearing the bromine shows a characteristic shift; the heavy atom effect of bromine shields this carbon relative to an unsubstituted carbon. |

| ~38-40 | N-CH₃ | The N-methyl carbon appears in the aliphatic region, consistent with an sp³ hybridized carbon attached to a nitrogen. |

C. 2D NMR Spectroscopy: Assembling the Pieces

2D NMR experiments, such as HSQC and HMBC, are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular fragments.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms.

-

A cross-peak will connect the ¹H signal at ~7.8-8.0 ppm to the ¹³C signal at ~135 ppm (C3-H3).

-

A cross-peak will connect the ¹H signal at ~4.0-4.2 ppm to the ¹³C signal at ~38-40 ppm (N-CH₃).

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away, which is fundamental for establishing the overall structure.

Caption: Key expected HMBC correlations for structural confirmation.

Key Expected HMBC Correlations:

-

Aldehyde Proton (CHO-H): Will show a strong correlation to the C5 carbon (²J, two bonds) and a weaker correlation to the C4 carbon (³J, three bonds). This confirms the aldehyde is at position 5.

-

N-Methyl Protons (N-CH₃): Will correlate to the C5 carbon (²J, two bonds). This definitively places the methyl group on the N1 nitrogen.

-

Pyrazole Proton (H3): Will show correlations to the C5 carbon (³J, three bonds) and the C4 carbon (²J, two bonds), confirming its position at C3.

IV. Conclusion: A Self-Validating Structural Proof

By systematically applying this multi-technique spectroscopic approach, a self-validating and unambiguous structural proof for this compound is achieved.

-

Mass Spectrometry confirms the correct molecular formula and the presence of one bromine atom.

-

IR Spectroscopy identifies the key aldehyde and pyrazole functional groups.

-

¹H and ¹³C NMR provide the number and chemical environments of all proton and carbon atoms.

-

2D NMR (HMBC and HSQC) establishes the precise connectivity, linking the methyl group to N1, the aldehyde to C5, the bromine to C4, and the lone proton to C3, thereby completing the structural puzzle.

This comprehensive guide provides researchers with a robust framework for the structural elucidation of this important synthetic intermediate, ensuring the integrity and reliability of subsequent chemical transformations and biological evaluations.

References

-

A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]

-

Structure Elucidation of a Pyrazolo[5][9]pyran Derivative by NMR Spectroscopy. Molecules. Available at: [Link]

-

FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. Available at: [Link]

-

Supporting Information - A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. The Royal Society of Chemistry. Available at: [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Structure Elucidation of a Pyrazolo[5][9]pyran Derivative by NMR Spectroscopy. National Institutes of Health. Available at: [Link]

-

1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]

-

IR spectral data of Pyrazoline derivatives (1-6). ResearchGate. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health. Available at: [Link]

-

This compound. MySkinRecipes. Available at: [Link]

-

Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. FLORE. Available at: [Link]

-

Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. ResearchGate. Available at: [Link]

-

Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N‐formyl peptide receptors agonists. ResearchGate. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]

- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. flore.unifi.it [flore.unifi.it]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde CAS 473528-88-0 properties

An In-Depth Technical Guide to 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde (CAS 473528-88-0)

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS: 473528-88-0), a versatile heterocyclic building block crucial to modern medicinal and agrochemical research. The pyrazole scaffold is a privileged structure in drug discovery, and this particular derivative offers two distinct and valuable points for chemical modification: a reactive aldehyde at the 5-position and a bromine atom at the 4-position, ideal for cross-coupling reactions. This document, intended for researchers, synthetic chemists, and drug development professionals, consolidates critical information on the compound's physicochemical properties, synthesis, chemical reactivity, applications, and safety protocols. By explaining the causality behind its synthetic utility, this guide serves as a practical resource for leveraging this powerful intermediate in the design and synthesis of complex, high-value molecules.

Introduction: The Strategic Value of a Bifunctional Pyrazole

The pyrazole ring system is a cornerstone of modern pharmaceutical chemistry, renowned for its metabolic stability and ability to participate in hydrogen bonding, making it a frequent component in a wide array of therapeutic agents.[1][2] Compounds featuring this moiety are prominent in oncology, infectious disease, and central nervous system (CNS) disorder research.[3]

This compound emerges as a particularly strategic intermediate. Its value lies not just in the presence of the pyrazole core, but in the orthogonal reactivity of its two key functional groups. The C5-aldehyde provides a classical electrophilic site for forming new carbon-carbon and carbon-nitrogen bonds through well-established reactions like condensation, reductive amination, and olefination. Simultaneously, the C4-bromo substituent acts as a robust handle for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[4] This bifunctional nature allows for sequential and selective derivatization, making it an invaluable tool for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.[4]

Physicochemical & Spectroscopic Properties

This compound is typically supplied as a white to pale yellow crystalline solid.[5] Its core properties are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 473528-88-0 | [5][6][7][8] |

| Molecular Formula | C₅H₅BrN₂O | [4][5][8] |

| Molecular Weight | 189.01 g/mol | [4][8] |

| IUPAC Name | This compound | [5][9] |

| Appearance | White to pale yellow crystals or powder | [5] |

| Melting Point | 96.0 - 105.0 °C | [5] |

| SMILES | CN1N=CC(Br)=C1C=O | [5] |

| InChI Key | GXAHYXQWHWDEDY-UHFFFAOYSA-N |[5] |

Caption: Chemical Structure of the Topic Compound.

Spectroscopic Profile

-

¹H NMR: Three key signals are expected: a singlet for the aldehyde proton (-CHO) downfield (typically δ 9.5-10.5 ppm), a singlet for the lone pyrazole ring proton (C3-H) (typically δ 7.5-8.5 ppm), and a singlet for the N-methyl group protons (-CH₃) (typically δ 3.8-4.2 ppm).

-

¹³C NMR: Expected signals include the aldehyde carbonyl carbon (δ 180-190 ppm), three distinct pyrazole ring carbons (one deshielded by bromine), and the N-methyl carbon (δ 35-40 ppm).

-

IR Spectroscopy: Characteristic peaks would include a strong C=O stretch for the aldehyde at ~1680-1700 cm⁻¹ and C-H stretches for the aldehyde proton around 2720 and 2820 cm⁻¹.

-

Mass Spectrometry: Predicted mass spectrometry data confirms the compound's identity.

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z (Mass/Charge Ratio) | Source |

|---|---|---|

| [M+H]⁺ | 188.96581 | [8] |

| [M+Na]⁺ | 210.94775 | [8] |

| Monoisotopic Mass | 187.95853 Da |[8] |

Synthesis & Manufacturing

The synthesis of substituted pyrazole carbaldehydes is well-documented, typically involving one of several key strategies. While the specific proprietary synthesis for CAS 473528-88-0 is not published, a plausible and industrially relevant approach is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

The logical precursor for this synthesis would be 4-bromo-1-methyl-1H-pyrazole. The Vilsmeier-Haack reaction would proceed via electrophilic substitution at the C5 position, which is activated for formylation.

Caption: Plausible Vilsmeier-Haack Synthesis Workflow.

Alternative synthetic routes could involve the oxidation of the corresponding primary alcohol, (4-bromo-1-methyl-1H-pyrazol-5-yl)methanol, or a bromine-lithium exchange on a dibrominated precursor followed by quenching with an electrophilic formylating agent like DMF.

Chemical Reactivity & Synthetic Utility

The power of this reagent lies in its dual reactivity, allowing for a wide range of synthetic transformations to build complex molecular architectures.

Reactions at the Aldehyde Group

The C5-aldehyde is a versatile functional handle for chain extension and the introduction of new functionalities.[4]

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid (4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid), a useful intermediate in its own right for amide couplings.

-

Reduction: Selective reduction yields the primary alcohol, which can be used in etherification or esterification reactions.

-

Reductive Amination: A cornerstone of medicinal chemistry, this reaction with primary or secondary amines provides direct access to a diverse library of secondary and tertiary amines.

-

Condensation Reactions: Can undergo Knoevenagel or similar condensations with active methylene compounds to form α,β-unsaturated systems. It can also react with hydrazines or hydroxylamines to form hydrazones and oximes, respectively.

-

Nucleophilic Addition: Reacts with Grignard or organolithium reagents to form secondary alcohols.

Reactions at the Bromo Substituent

The C4-bromo atom is strategically positioned for participation in palladium-catalyzed cross-coupling reactions, the workhorse of modern drug discovery for C-C and C-N bond formation.[4]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl groups, a common strategy for building biaryl structures found in many kinase inhibitors.

-

Heck Reaction: Couples with alkenes to form substituted styrenyl-pyrazoles.

-

Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynyl-pyrazoles.

-

Buchwald-Hartwig Amination: Enables the formation of C-N bonds by coupling with a wide range of amines.

Caption: Key Reaction Pathways and Synthetic Utility.

Applications in Medicinal Chemistry & Drug Discovery

This building block is primarily used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[4] Its structure is particularly relevant for the development of kinase inhibitors, a major class of oncology drugs.[4] The ability to install a substituent via Suzuki coupling at the C4-position while modifying the C5-aldehyde allows for systematic exploration of the pharmacophore, fine-tuning properties like potency, selectivity, and pharmacokinetics.

A patent for modulators of monoacylglycerol lipase (MAGL), an enzyme implicated in pain, inflammation, and cancer, describes using this compound as a starting material for synthesizing active compounds.[5] This highlights its direct application in creating novel therapeutic agents.

Safety, Handling, & Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

Table 3: GHS Hazard Information

| Category | Code | Description | Source(s) |

|---|---|---|---|

| Pictogram | GHS07 | Warning | |

| Hazard Statements | H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | ||

| H335 | May cause respiratory irritation | ||

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

-

Handling: Should be handled in a well-ventilated area or fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid dust formation and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Storage under an inert gas atmosphere is recommended to ensure long-term stability.[4]

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated molecular tool designed for efficiency and versatility in chemical synthesis. Its dual-functional nature provides a robust platform for generating diverse libraries of complex pyrazole derivatives for biological screening. For researchers in drug discovery and agrochemical development, mastering the reactivity of this intermediate opens a direct and powerful route to novel and potentially high-impact chemical entities.

References

- US20150018335A1 - Carbamate compounds and of making and using same - Google P

-

This compound - MySkinRecipes. [Link]

-

5-Bromo-3-methyl-1H-pyrazole - MOLBASE. [Link]

-

This compound - PubChemLite. [Link]

-

Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety - Journal of Pharmaceutical and Scientific Innovation. [Link]

-

United States Patent Application Publication - Pub. No.: US 2017/0158674 A1. [Link]

-

Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. [Link]

-

Stereoselective Synthesis of 4-aminobenzothiazine using S-methyl-S-phenylsulfoximne - Supporting Information. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC - PubMed Central. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. This compound [myskinrecipes.com]

- 3. US20150018335A1 - Carbamate compounds and of making and using same - Google Patents [patents.google.com]

- 4. 1-METHYL-1H-PYRAZOLE-3-CARBALDEHYDE | 27258-32-8 [chemicalbook.com]

- 5. 5-Bromo-3-methyl-1H-pyrazole-Molbase [molbase.com]

- 6. PubChemLite - this compound (C5H5BrN2O) [pubchemlite.lcsb.uni.lu]

- 7. 473528-88-0|this compound|BLD Pharm [bldpharm.com]

- 8. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]

- 9. jpsionline.com [jpsionline.com]

physical and chemical properties of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde

An In-depth Technical Guide to 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a reactive aldehyde, a modifiable carbon-bromine bond, and a stable pyrazole core, makes it an invaluable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, detailed spectral analysis, key synthetic applications, and established experimental protocols. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic strategies.

Molecular Identity and Structure

This compound is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The key structural features include a bromine atom at position 4, a methyl group on the nitrogen at position 1, and a carbaldehyde (formyl) group at position 5.

The connectivity of the atoms in the molecule is visualized below.

Caption: 2D representation of this compound.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its handling, storage, and application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 473528-88-0 | [1][2] |

| Molecular Formula | C₅H₅BrN₂O | [1] |

| Molecular Weight | 189.01 g/mol | [1] |

| Appearance | Light yellow solid | [3] |

| Melting Point | 75–76 °C | [3] |

| Solubility | Slightly soluble in water (3.6 g/L at 25 °C) | [4] |

| pKa (Predicted) | -1.48 ± 0.10 | [5] |

| Storage | Store at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). Air sensitive. | [1][5] |

Spectroscopic Characterization

Spectroscopic data is critical for confirming the identity and purity of the compound after synthesis or before use. The following data are based on published findings for this molecule.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ 9.78 (s, 1H): This singlet corresponds to the aldehydic proton (-CHO). Its downfield shift is characteristic of protons attached to a carbonyl carbon.

-

δ 7.97 (s, 1H): This singlet is assigned to the proton at the C3 position of the pyrazole ring.

-

δ 3.94 (s, 3H): This singlet represents the three protons of the methyl group (-CH₃) attached to the N1 nitrogen of the pyrazole ring.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 183.4: The signal for the carbonyl carbon of the aldehyde group (C=O).

-

δ 141.0: The signal for the C3 carbon of the pyrazole ring (CH).

-

δ 121.7: The signal for the C5 carbon, which is attached to the aldehyde group.

-

δ 119.7: The signal for the C4 carbon, which bears the bromine atom.

-

δ 37.6: The signal for the methyl carbon (N-CH₃).

-

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.[3]

-

~1655 cm⁻¹: A strong absorption band characteristic of the C=O stretching vibration of the aldehyde functional group.

-

~2953, 2920, 2852 cm⁻¹: C-H stretching vibrations from the methyl and aldehyde C-H groups.

-

~1524, 1501 cm⁻¹: C=N and C=C stretching vibrations within the pyrazole ring.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI) confirms the elemental composition of the molecule.[3]

-

[M+H]⁺ Calculated for [C₅H₆⁷⁹BrN₂O]⁺: 188.9658

-

[M+H]⁺ Found: 188.9653

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its distinct reactive sites, which can be addressed with high selectivity.

The Aldehyde Group

The aldehyde at the C5 position is a versatile functional handle. It readily participates in a wide range of classical carbonyl reactions:

-

Condensation Reactions: It can react with hydrazines or primary amines to form hydrazones and imines, respectively. This is a common strategy for building larger, more complex heterocyclic systems.[3]

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid), providing another key synthetic intermediate.[6]

-

Reduction: Selective reduction yields the primary alcohol, (4-bromo-1-methyl-1H-pyrazol-5-yl)methanol.

-

Wittig and Related Reactions: It can be converted into alkenes, providing a route to extend carbon chains.

The Carbon-Bromine Bond

The bromine atom at the C4 position is an ideal leaving group for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at this position, a cornerstone of modern drug discovery.[1]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amino functionalities.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

The diagram below illustrates the central role of this compound as a platform for diversification through these two reactive handles.

Caption: Key reaction pathways for synthetic diversification.

Synthesis and Experimental Protocols

Synthesis Pathway

A common and efficient method for preparing this compound is through the oxidation of its corresponding alcohol precursor, (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol. This precursor can be synthesized from commercially available starting materials. A robust oxidant for this transformation is activated manganese(IV) oxide (MnO₂).[3]

Caption: Synthetic workflow for the target compound via oxidation.

Experimental Protocol: Oxidation of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol

This protocol is adapted from a peer-reviewed procedure and serves as a reliable method for laboratory-scale synthesis.[3]

Materials:

-

(5-bromo-1-methyl-1H-pyrazol-4-yl)methanol (1.0 eq)

-

Activated Manganese(IV) Oxide (MnO₂) (10.0 eq)

-

Dichloromethane (DCM)

-

Celite®

Procedure:

-

Reaction Setup: To a solution of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol in dichloromethane (approx. 0.8 M concentration), add activated manganese(IV) oxide (10 equivalents).

-

Reaction Execution: Stir the resulting suspension vigorously at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese solids.

-

Purification: Wash the filter pad thoroughly with additional dichloromethane. Combine the filtrates and concentrate them under reduced pressure.

-

Isolation: The resulting crude product is often of sufficient purity (>95%) for subsequent steps. If further purification is needed, silica gel column chromatography can be performed.

Expert Insight: The use of a large excess of activated MnO₂ is crucial for driving the reaction to completion. The quality of the MnO₂ can significantly impact reaction time and yield. The reaction is heterogeneous, so efficient stirring is paramount.

Applications in Research and Development

This pyrazole derivative is a key intermediate in the synthesis of compounds for pharmaceutical and agrochemical applications.[1]

-

Drug Discovery: It is extensively used in the development of kinase inhibitors for oncology. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to bind to a variety of biological targets.[1][7] The aldehyde and bromine sites allow for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

-

Agrochemical Research: The compound is also used to design new active ingredients for crop protection with targeted biological activity.[1]

-

Heterocyclic Chemistry: It serves as a foundational building block for constructing more complex, fused heterocyclic systems, such as pyrazolo[3,4-c]pyrazoles, which have demonstrated significant pharmacological potential.[3]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Hazard Classification (GHS):

-

H302: Harmful if swallowed (Acute toxicity, Oral, Category 4).[4]

-

H315: Causes skin irritation (Skin irritation, Category 2).[4]

-

H319: Causes serious eye irritation (Eye irritation, Category 2).[4]

-

H335: May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3).[8]

-

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection).[4]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[4]

-

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

-

MySkinRecipes. This compound. [Link]

-

PubChem. 4-bromo-1H-pyrazole-5-carbaldehyde. [Link]

-

Courme, C. L., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Royal Society of Chemistry. [Link]

-

PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 473528-88-0|this compound|BLD Pharm [bldpharm.com]

- 3. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]

- 4. Page loading... [guidechem.com]

- 5. This compound CAS#: 473528-88-0 [m.chemicalbook.com]

- 6. 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid | 84547-84-2 [sigmaaldrich.com]

- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-bromo-1H-pyrazole-5-carbaldehyde | C4H3BrN2O | CID 2782154 - PubChem [pubchem.ncbi.nlm.nih.gov]

biological activity of pyrazole carbaldehyde derivatives

An In-Depth Technical Guide to the Biological Activity of Pyrazole Carbaldehyde Derivatives

Executive Summary

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds.[1][2] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, provides a unique electronic and structural foundation for designing molecules with a wide array of therapeutic applications.[3] Among the vast library of pyrazole-based compounds, pyrazole carbaldehyde derivatives have emerged as a particularly versatile and potent class. The reactive aldehyde group serves as a crucial synthetic handle, allowing for extensive structural modifications and the exploration of diverse biological targets. This guide offers a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships of pyrazole carbaldehyde derivatives, tailored for researchers and professionals in drug development. We will delve into their significant anticancer, antimicrobial, and anti-inflammatory properties, supported by detailed experimental protocols and mechanistic insights.

Chapter 1: The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

Pyrazoles belong to the azole family of heterocyclic compounds and are notable for their aromaticity and the presence of two vicinal nitrogen atoms.[4] This arrangement imparts a unique set of physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, which is critical for molecular recognition and binding to biological targets. The pharmacological potential of the pyrazole moiety is validated by its incorporation into several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the analgesic Difenamizole.[1][5] These successes have spurred extensive research into novel pyrazole derivatives, with pyrazole carbaldehydes representing a key intermediate and a source of potent bioactive molecules.[4][6]

Chapter 2: Synthesis of Pyrazole Carbaldehyde Derivatives

The functionalization of the pyrazole core is central to developing derivatives with tailored biological activities. The introduction of a carbaldehyde group, typically at the C4 position, is a common and effective strategy. The Vilsmeier-Haack reaction is the most prominent and widely employed method for synthesizing pyrazole-4-carbaldehydes.[1][4][7]

This reaction involves the formylation of a suitable precursor, often a hydrazone, using the Vilsmeier reagent, which is a complex formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][8] The hydrazones themselves are typically prepared from the condensation of methyl ketones with hydrazines.[6] The Vilsmeier-Haack reaction is valued for its practicality and efficiency in yielding the desired pyrazole carbaldehyde core structure, which can then be further modified.[4][7]

Experimental Protocol: Vilsmeier-Haack Synthesis of Pyrazole-4-Carbaldehyde

This protocol describes a general procedure for the synthesis of 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehyde.

Step 1: Preparation of the Vilsmeier Reagent

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place 10 mL of dry N,N-dimethylformamide (DMF).

-

Cool the flask in an ice bath to 0-5°C.

-

Slowly add 2 mL of phosphorus oxychloride (POCl₃) dropwise with constant stirring.

-

Allow the mixture to stir for 30 minutes at low temperature to ensure the complete formation of the electrophilic chloroiminium ion (Vilsmeier reagent).[7]

Step 2: Formylation and Cyclization

-

Dissolve 0.005 mol of the appropriate hydrazone precursor (e.g., N'-[1-(aryl)ethylidene]benzohydrazide) in the flask containing the Vilsmeier reagent.[9][10]

-

Stir the reaction mixture at room temperature for 8-10 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[9]

-

The causality for this step lies in the electrophilic nature of the Vilsmeier reagent, which attacks the electron-rich hydrazone, leading to cyclization and formylation to yield the stable pyrazole ring.

Step 3: Work-up and Purification

-

Once the reaction is complete, pour the contents of the flask onto crushed ice with vigorous stirring.[7]

-

Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.[9]

-

The solid product will precipitate out of the solution.

-

Filter the solid using a Buchner funnel, wash it thoroughly with cold water to remove any inorganic impurities, and allow it to air dry.[9]

-

Recrystallize the crude product from a suitable solvent, such as ethanol or a DMF-water mixture, to obtain the pure pyrazole carbaldehyde derivative.[8]

Caption: Vilsmeier-Haack Synthesis Workflow.

Chapter 3: Anticancer Activity

Pyrazole carbaldehyde derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines including breast (MCF-7), lung (A549), cervical (HeLa), and colon (HCT116) cancers.[11][12][13] Their mechanisms of action are often multi-faceted, involving the disruption of key cellular processes required for tumor growth and survival.[14]

Mechanisms of Action

-

Tubulin Polymerization Inhibition : Several pyrazole derivatives act as microtubule-destabilizing agents.[15][16] Microtubules are essential for forming the mitotic spindle during cell division, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][14] Compounds with 3,4,5-trimethoxy phenyl groups have shown particularly high antimitotic activity.[15]

-

Kinase Inhibition : The pyrazole scaffold is effective at targeting the ATP-binding site of various protein kinases that are often dysregulated in cancer.[17] Specific derivatives have been developed as potent inhibitors of PI3K (Phosphoinositide 3-kinase), EGFR (Epidermal Growth Factor Receptor), and CDK2 (Cyclin-Dependent Kinase 2).[13][17] Inhibition of these pathways disrupts signaling related to cell proliferation, survival, and growth.[13]

-

Induction of Apoptosis : Many derivatives induce programmed cell death (apoptosis) in cancer cells.[14] Mechanistic studies show this occurs through the activation of caspases, downregulation of anti-apoptotic proteins like Bcl-2, and upregulation of pro-apoptotic proteins like BAX.[14]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative pyrazole carbaldehyde derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Compound 43 | MCF-7 (Breast) | 0.25 | PI3 Kinase Inhibitor | [13] |

| Thiazolyl Pyrazole Hybrid 181 | A549 (Lung) | 6.34 | Antiproliferative | [11] |

| Thiazolyl Pyrazole Hybrid 181 | MCF-7 (Breast) | 7.12 | Antiproliferative | [11] |

| Bis-pyrazole 75 | SMMC7721 (Liver) | 0.76 | Antiproliferative | [13] |

| Benzofuro[3,2-c]pyrazole 5b | K562 (Leukemia) | 0.021 | Tubulin Inhibitor | [16] |

| Indole-Pyrazole Hybrid 33 | HCT116 (Colon) | < 23.7 | CDK2 Inhibitor | [13] |

Lower IC₅₀ values indicate higher potency.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Step 1: Cell Seeding

-

Culture the desired cancer cell line (e.g., MCF-7) in a suitable medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

-

Harvest cells using trypsin and perform a cell count using a hemocytometer.

-

Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours to allow the cells to attach. The rationale for this incubation is to ensure cells are in a logarithmic growth phase before treatment.

Step 2: Compound Treatment

-

Prepare a stock solution of the test pyrazole derivative in DMSO.

-

Create a series of dilutions of the compound in the culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO only) and an untreated control.

-

Incubate the plate for 48-72 hours.

Step 3: MTT Addition and Incubation

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals. This is a self-validating step, as only viable cells can perform this conversion.

Step 4: Formazan Solubilization and Absorbance Reading

-

Carefully remove the medium from each well.

-

Add 150 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Step 5: Data Analysis

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: Inhibition of the PI3K/Akt Signaling Pathway.

Chapter 4: Antimicrobial Activity

Pyrazole carbaldehyde derivatives exhibit a broad spectrum of antimicrobial activity, showing efficacy against both Gram-positive and Gram-negative bacteria as well as various fungal strains.[1][2][9] The versatility of the pyrazole scaffold allows for the synthesis of derivatives with enhanced potency against pathogenic microorganisms.[9]

Structure-Activity Relationship in Antimicrobial Agents

Studies have consistently shown that the nature and position of substituents on the pyrazole and associated phenyl rings significantly influence antimicrobial potency.[9]

-

Halogen Substituents : The presence of electron-withdrawing groups, particularly halogens like chlorine (Cl) and bromine (Br), on the phenyl moieties often enhances biological activity.[9] For instance, derivatives bearing a 2,4-dichloro phenyl moiety have demonstrated moderate to highly significant antimicrobial effects.[9]

-

Lipophilicity : The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell membranes. Strategic placement of lipophilic groups can improve bioavailability and interaction with intracellular targets.

Quantitative Data: Antimicrobial Efficacy

The table below presents the Minimum Inhibitory Concentration (MIC) for selected pyrazole derivatives against common pathogens.

| Pathogen | Compound Type | MIC (µg/mL) | Standard Drug | Standard MIC (µg/mL) | Reference |

| S. aureus | Bromo-substituted derivative (4c) | 40 | Ciprofloxacin | < 27 (Zone of Inhibition) | [9] |

| E. coli | Trichloro-substituted derivative (4f) | 40 | Ciprofloxacin | < 27 (Zone of Inhibition) | [9] |

| E. coli | Gram-negative bacteria | 0.25 | Ciprofloxacin | 0.5 | [5] |

| S. epidermidis | Gram-positive bacteria | 0.25 | Ciprofloxacin | 4 | [5] |

| A. niger | Fungal strain | 1 | Clotrimazole | 2 | [5] |

| C. albicans | Fungal strain | - | Fluconazole | - | [2] |

MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method used to determine the minimum concentration of an antimicrobial agent required to inhibit the growth of a specific microorganism.

Step 1: Preparation of Inoculum

-

From a fresh culture (18-24 hours old) of the test microorganism on an agar plate, pick several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This precise standardization is critical for the reproducibility of the assay.

Step 2: Preparation of Microdilution Plate

-

Dispense 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) into each well of a 96-well microplate.

-

Prepare a stock solution of the pyrazole test compound in DMSO.

-

In the first well of a row, add 50 µL of the test compound solution to the 50 µL of broth, creating an initial 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 50 µL from the last well. This creates a gradient of compound concentrations.

Step 3: Inoculation and Incubation

-

Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.

-

Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

Step 4: Determination of MIC

-

After incubation, visually inspect the plate for turbidity.

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[5] The result provides a quantitative measure of the compound's potency.

Chapter 5: Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases, and the development of effective anti-inflammatory agents remains a priority.[18] Pyrazole derivatives have a long history as anti-inflammatory drugs, with Celecoxib being a prime example of a selective cyclooxygenase-2 (COX-2) inhibitor.[5] Many novel pyrazole carbaldehyde derivatives have been synthesized and evaluated as potent anti-inflammatory agents.[1][19]

Mechanism of Action: COX-2 Inhibition

The primary mechanism for the anti-inflammatory effect of many pyrazole derivatives is the inhibition of the COX-2 enzyme.[2][17] During inflammation, arachidonic acid is converted into prostaglandins by cyclooxygenase (COX) enzymes. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced at sites of inflammation and is responsible for producing pro-inflammatory prostaglandins. Selective inhibition of COX-2 reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1]

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity.[20][21]

| Compound ID | % Inhibition of Edema (at 4h) | Standard Drug | Standard % Inhibition | Reference |

| Cyanopyridone 6b | 89.57% | Celecoxib | 83.76% | [19] |

| Trisubstituted Pyrazole 3a | 85.12% | Indomethacin | 72.99% | [19] |

| Pyrazole-hydrazone derivative | 92.59% | Indomethacin | - | [1] |

| 1,3,4-Trisubstituted Pyrazole | ≥84.2% | Diclofenac | 86.72% | [1] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This in vivo model is used to evaluate the efficacy of compounds in reducing acute inflammation.

Step 1: Animal Preparation

-

Use adult Wistar or Sprague-Dawley rats (150-200 g).

-

Acclimatize the animals for at least one week before the experiment.

-

Fast the animals overnight before the experiment but allow free access to water. This is to ensure consistent absorption of the orally administered compounds.

Step 2: Compound Administration

-

Divide the rats into groups (n=6 per group): a control group, a standard drug group (e.g., Diclofenac, 20 mg/kg), and test groups for each pyrazole derivative (e.g., 100 mg/kg).[1][21]

-

Administer the test compounds and the standard drug orally (p.o.) suspended in a vehicle like 1% Tween-80 solution. The control group receives only the vehicle.[21]

Step 3: Induction of Inflammation

-

One hour after the administration of the compounds, inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

Step 4: Measurement of Paw Edema

-

Measure the volume of the injected paw immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

The difference between the paw volume at each time point and the initial volume at time 0 indicates the extent of edema.

Step 5: Data Analysis

-

Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.

-

A statistically significant reduction in paw volume in the treated groups compared to the control group indicates anti-inflammatory activity.

Caption: Selective COX-2 Inhibition Mechanism.

Chapter 6: Conclusion and Future Perspectives

Pyrazole carbaldehyde derivatives represent a highly versatile and pharmacologically significant class of compounds. Their straightforward synthesis, primarily via the Vilsmeier-Haack reaction, and the reactive nature of the carbaldehyde group provide a robust platform for extensive medicinal chemistry exploration. The demonstrated efficacy of these derivatives as anticancer, antimicrobial, and anti-inflammatory agents underscores their therapeutic potential. Structure-activity relationship studies have provided crucial insights, highlighting the importance of specific substitutions, such as halogens, in enhancing biological potency.

Future research should focus on optimizing lead compounds to improve their selectivity and pharmacokinetic profiles. The development of derivatives that can overcome drug resistance, particularly in cancer and infectious diseases, is a critical area of investigation. Furthermore, exploring novel mechanisms of action and identifying new biological targets will continue to expand the therapeutic applications of this remarkable chemical scaffold. The integration of computational modeling and in silico screening will undoubtedly accelerate the discovery of next-generation pyrazole-based drugs with improved efficacy and safety.

References

-

ResearchGate. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

-

Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]

-

MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). Review: Anticancer Activity Of Pyrazole. [Link]

-

MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

-

SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. [Link]

-

PubMed Central (PMC). (n.d.). Current status of pyrazole and its biological activities. [Link]

-

PubMed Central (PMC). (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]

-

PubMed Central (PMC). (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. [Link]

-

Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]

-

PubMed. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]

-

PubMed Central (PMC). (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

-

ResearchGate. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

-

ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

-

National Institutes of Health (NIH). (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. [Link]

-

RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

-

Biointerface Research in Applied Chemistry. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. [Link]

-

ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. [Link]

-

ARKIVOC. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

-

MDPI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

-

ResearchGate. (2017). 4,5-Dihydro-1H-Pyrazole-1-Carbaldehyde: Synthesis, Anti-Inflammatory Activity and Docking Study. [Link]

-

Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

International journal of health sciences. (2022). Pyrazole as an anti-inflammatory scaffold. [Link]

-

Der Pharma Chemica. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemmethod.com [chemmethod.com]

- 8. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jpsionline.com [jpsionline.com]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

- 11. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]

- 12. srrjournals.com [srrjournals.com]

- 13. mdpi.com [mdpi.com]

- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. researchgate.net [researchgate.net]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. sciencescholar.us [sciencescholar.us]

- 19. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. japsonline.com [japsonline.com]

4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde molecular weight and formula

An In-Depth Technical Guide to 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern medicinal and agrochemical research. We delve into its fundamental physicochemical properties, validated synthetic protocols, detailed spectroscopic characterization, and diverse chemical reactivity. The narrative emphasizes the compound's strategic importance, stemming from its dual functional handles—the reactive aldehyde and the versatile bromine atom—which enable its use in constructing complex molecular architectures, particularly kinase inhibitors and other biologically active agents. This document serves as an authoritative resource, integrating established experimental procedures with mechanistic insights to empower researchers in leveraging this valuable synthetic intermediate.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone of contemporary drug discovery, recognized for its metabolic stability and ability to engage in various biological interactions.[1] Its derivatives have demonstrated a wide spectrum of therapeutic applications, including roles in oncology, and the treatment of infectious and central nervous system disorders.[2] Within this esteemed class of heterocycles, this compound has emerged as a particularly valuable intermediate.[3] Its structure is pre-functionalized with two distinct and orthogonally reactive sites: a formyl group at the 5-position, ready for condensation and derivatization, and a bromine atom at the 4-position, primed for carbon-carbon and carbon-heteroatom bond formation via cross-coupling chemistry. This guide elucidates the synthesis, characterization, and synthetic utility of this compound, providing the foundational knowledge required for its effective application in research and development.

Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is critical for its successful application in synthesis. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅BrN₂O | [3][4][5][6] |

| Molecular Weight | 189.01 g/mol | [3][6] |

| Monoisotopic Mass | 187.95853 Da | [4] |

| CAS Number | 473528-88-0 | [3][5][6] |

| Appearance | Light yellow solid | [7] |

| Melting Point | 75–76 °C | [7] |

| IUPAC Name | This compound | [5] |

Synthesis and Purification: A Validated Protocol

The preparation of this compound is reliably achieved through the selective oxidation of the corresponding primary alcohol. This method is advantageous as it employs a mild oxidant, preserving the sensitive pyrazole core and the bromo-substituent.

Expertise in Action: The Choice of Oxidant

The selection of activated manganese(IV) oxide (MnO₂) is a deliberate and strategic choice. MnO₂ is a chemoselective oxidant renowned for its ability to convert allylic and benzylic alcohols to their corresponding aldehydes with high fidelity. In this context, the alcohol is adjacent to the pyrazole ring, conferring sufficient activation for the oxidation to proceed efficiently at room temperature. This avoids the harsh conditions or over-oxidation to a carboxylic acid that might occur with stronger agents like potassium permanganate or chromic acid, thus ensuring a clean, high-yielding transformation.[7]

Detailed Experimental Protocol: Oxidation of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol

Source: Adapted from Legrand, B. et al., RSC Advances, 2021.[7]

-

Reaction Setup: To a solution of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol (1.0 eq, e.g., 4.14 g, 21.6 mmol) in dichloromethane (DCM, ~6 mL per gram of substrate), add activated manganese(IV) oxide (10.0 eq, e.g., 18.8 g, 216 mmol).

-

Execution: Stir the resulting suspension vigorously at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese solids. Wash the filter pad thoroughly with additional DCM to ensure complete recovery of the product.

-

Purification: Combine the filtrates and concentrate them under reduced pressure. The resulting crude product is often of sufficient purity (>95%) for subsequent steps.[7] If further purification is required, silica gel chromatography can be employed.

Spectroscopic Characterization

Structural confirmation is paramount. The following data provides a self-validating spectroscopic signature for the title compound.

| Technique | Data Interpretation |

| ¹H NMR | (400 MHz, CDCl₃): δ 9.78 (s, 1H, -CHO), 7.97 (s, 1H, Pyrazole C³-H), 3.94 (s, 3H, N-CH₃).[7] The singlet at 9.78 ppm is characteristic of an aldehyde proton, while the signal at 7.97 ppm confirms the sole proton on the pyrazole ring. The singlet at 3.94 ppm corresponds to the N-methyl group. |

| ¹³C NMR | (101 MHz, CDCl₃): δ 183.4 (C=O), 141.0 (CH), 121.7 (C), 119.7 (C), 37.6 (N-CH₃).[7] The downfield signal at 183.4 ppm confirms the aldehyde carbonyl carbon. The remaining signals correspond to the pyrazole ring carbons and the N-methyl carbon. |

| HRMS (ESI) | [M+H]⁺ calculated for C₅H₆⁷⁹BrN₂O⁺: 188.9658; found: 188.9653.[7] This high-resolution mass spectrometry data provides unequivocal confirmation of the compound's elemental composition. |

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in its ability to undergo a variety of transformations at its two distinct functional groups. This dual reactivity makes it a versatile platform for building molecular complexity.

A. Transformations of the Aldehyde Group

The aldehyde is a gateway to numerous functionalities. It readily participates in condensation reactions, most notably with hydrazines, to construct fused heterocyclic systems. This is a powerful strategy for accessing novel chemical space in drug discovery programs.

Source: Adapted from Legrand, B. et al., RSC Advances, 2021.[7]

-

Condensation: To a solution of this compound (1.0 eq) in ethanol, add the desired arylhydrazine (1.1 eq) and a few drops of glacial acetic acid (as a catalyst).

-

Cyclization: Reflux the mixture for 18 hours.

-

Isolation: After cooling, concentrate the reaction mixture under reduced pressure to yield the crude fused bipyrazole product, which can then be purified by chromatography.

B. Transformations of the Bromo-Substituent

The bromine atom at the C4 position is ideally suited for modern palladium-catalyzed cross-coupling reactions. This allows for the strategic installation of aryl, heteroaryl, or alkyl groups, a fundamental tactic in medicinal chemistry for modulating a compound's pharmacological properties.[3]

-

Suzuki Coupling: Reaction with boronic acids or esters to form C(sp²)-C(sp²) bonds.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Applications in Research and Development

The primary application of this compound is as a key intermediate in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries.[3]

-

Pharmaceuticals: It is a documented building block in the synthesis of kinase inhibitors, a critical class of drugs for cancer therapy. The pyrazole core can act as a hinge-binding motif, while the substituents introduced via the aldehyde and bromo-positions explore the solvent-front and deep pockets of the ATP-binding site.[3]

-

Agrochemicals: The pyrazole scaffold is also prevalent in modern fungicides and insecticides. This intermediate allows for the rapid generation of libraries of novel compounds for screening and development of new active ingredients with targeted activity.[3]

Safe Handling and Storage

Ensuring chemical integrity and laboratory safety is non-negotiable.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid formation of dust and aerosols.[8]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, as the compound can be air-sensitive.[3][4] Keep in a cool, dry place away from incompatible materials.[8]

-

Safety: While specific toxicity data is limited, compounds of this class should be treated as potential skin, eye, and respiratory tract irritants.[9]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular innovation. Its well-defined synthesis, characterized properties, and predictable, orthogonal reactivity provide researchers in drug discovery and materials science with a reliable and versatile platform. The ability to readily construct complex pyrazole-containing scaffolds underscores its enduring value in the pursuit of novel, biologically active agents.

References

-

MySkinRecipes. This compound. Available at: [Link]

-

P&S Chemicals. Product information, 4-Bromo-1-methyl-(1h)-pyrazole-5-carbaldehyde. Available at: [Link]

-

ChemUniverse. This compound. Available at: [Link]

-

PubChem. 4-bromo-1H-pyrazole-5-carbaldehyde. Available at: [Link]

-

FinetoChem. The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Available at: [Link]

-

Legrand, B. et al. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances, 2021. Available at: [Link]

-

Šačkus, A. et al. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011. Available at: [Link]

-

The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 2024. Available at: [Link]

-

PubChemLite. 5-bromo-1-methyl-1h-pyrazole-4-carbaldehyde. Available at: [Link]

-

Gomaa, M. A.-M. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011. Available at: [Link]

-

Kamal, A. et al. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 2021. Available at: [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound [myskinrecipes.com]

- 4. Page loading... [guidechem.com]

- 5. pschemicals.com [pschemicals.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]

- 8. echemi.com [echemi.com]

- 9. 4-bromo-1H-pyrazole-5-carbaldehyde | C4H3BrN2O | CID 2782154 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Role of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole nucleus is a cornerstone of contemporary drug discovery, prized for its metabolic stability and its presence in numerous FDA-approved therapeutics.[1] Within this privileged class of heterocycles, 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde has emerged as a strategic and highly versatile building block. Its unique bifunctional nature, featuring two distinct and orthogonally reactive sites—a formyl group and a bromo substituent—provides medicinal chemists with a powerful platform for the efficient construction of complex molecular architectures. This guide elucidates the chemical rationale behind its utility, outlines key synthetic transformations, and provides field-proven insights into its application for developing next-generation therapeutic agents, particularly in the realm of kinase inhibitors and other complex bioactive compounds.[2]

The Pyrazole Scaffold: A "Biologically Privileged" Core

The prominence of the pyrazole ring system in medicinal chemistry is not coincidental. It is a five-membered N-heteroaromatic compound that offers a unique combination of properties that make it ideal for drug design. Many blockbuster drugs, including kinase inhibitors like Ruxolitinib and Ibrutinib, and anti-inflammatory agents like Celecoxib, feature a pyrazole core.[3]

The value of this scaffold is rooted in several key factors:

-

Metabolic Stability: The pyrazole ring is generally robust to metabolic degradation, a crucial attribute for improving the pharmacokinetic profile of a drug candidate.[1]

-

Hydrogen Bonding Capabilities: The adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets such as enzyme active sites.

-

Synthetic Tractability: The pyrazole ring is amenable to a wide range of chemical modifications, allowing for fine-tuning of a molecule's steric and electronic properties to optimize potency, selectivity, and safety.

It is within this context that functionalized pyrazoles like this compound serve not just as inert scaffolds, but as active participants in the synthetic strategy.

Chemical Profile and Strategic Features

This compound (PubChem CID: 10459585) is a crystalline solid with the following key characteristics:

| Property | Value | Reference |

| CAS Number | 473528-88-0 | [2] |

| Molecular Formula | C₅H₅BrN₂O | [2] |

| Molecular Weight | 189.01 g/mol | [2] |

| Appearance | Off-white to yellow powder | |

| Storage | Room temperature, under inert gas | [2] |

Its strategic value lies in the precise arrangement of its functional groups, which allows for selective and sequential chemical modifications.